

## "Thalidomide-5-PEG3-NH2 hydrochloride" CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Thalidomide-5-PEG3-NH2
hydrochloride

Cat. No.:

B15542846

Get Quote

# In-Depth Technical Guide: Thalidomide-5-PEG3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Details**

CAS Number: 2761385-81-1[1]

#### Chemical Structure:

- IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione hydrochloride
- Molecular Formula: C19H24ClN3O7
- Molecular Weight: 441.86 g/mol
- SMILES: [H]CI.O=C(N1C2CCC(NC2=O)=O)C3=CC=C(OCCOCCOCCN)C=C3C1=O[1]

Physicochemical Properties:



| Property   | Value                                                                                                                           |  |
|------------|---------------------------------------------------------------------------------------------------------------------------------|--|
| Appearance | White to off-white solid                                                                                                        |  |
| Purity     | Typically ≥97%                                                                                                                  |  |
| Storage    | Store at -20°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |  |

# Introduction to Thalidomide-5-PEG3-NH2 Hydrochloride in PROTAC Technology

**Thalidomide-5-PEG3-NH2 hydrochloride** is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is a bifunctional molecule composed of a thalidomide moiety that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a three-unit polyethylene glycol (PEG3) linker to a terminal primary amine (-NH2). This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI).

The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. By facilitating the formation of a ternary complex between the target protein and the CRBN E3 ligase, the PROTAC mediates the ubiquitination of the target, marking it for degradation by the proteasome.

### **Quantitative Data**

While specific quantitative data for PROTACs utilizing **Thalidomide-5-PEG3-NH2 hydrochloride** is not extensively available in publicly accessible literature, the binding affinity of the parent compound, thalidomide, and its analogs to CRBN has been well-characterized. This data provides a foundational understanding of the E3 ligase engagement of PROTACs constructed with this linker.

Table 1: Binding Affinities of Thalidomide and Analogs to CRBN



| Compound        | Dissociation Constant (Kd)                    | Assay Method              |
|-----------------|-----------------------------------------------|---------------------------|
| Thalidomide     | ~250 nM                                       | Not Specified             |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay |
| Lenalidomide    | ~178 nM                                       | Not Specified             |
| Pomalidomide    | ~157 nM                                       | Not Specified             |

It is important to note that the binding affinity of a PROTAC to CRBN can be influenced by the nature of the target protein ligand and the overall conformation of the ternary complex.

### **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize PROTACs synthesized using **Thalidomide-5-PEG3-NH2 hydrochloride**.

#### **Western Blotting for Protein Degradation**

This is a standard assay to quantify the reduction in the levels of the target protein.

- a. Cell Culture and Treatment:
- Plate cells of interest at a suitable density in multi-well plates and allow them to adhere overnight.
- Prepare a dilution series of the PROTAC in the appropriate cell culture medium.
- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 μM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- b. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



- c. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
- d. SDS-PAGE and Western Blotting:
- Load equal amounts of protein from each sample onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
- Incubate with a loading control antibody (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- e. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle control to determine the DC<sub>50</sub> (half-maximal degradation concentration) and D<sub>max</sub> (maximum degradation) values.

### **Quantitative Proteomics for Off-Target Analysis**

Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.

a. Sample Preparation:



- Treat cells with the PROTAC at a concentration that induces robust on-target degradation and a vehicle control.
- Harvest and lyse the cells as described for Western blotting.
- b. Protein Digestion and Labeling:
- Reduce, alkylate, and digest the proteins into peptides using trypsin.
- For multiplexed analysis, label the peptide samples with tandem mass tags (TMT).
- c. LC-MS/MS Analysis:
- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
- d. Data Analysis:
- Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
- Determine proteins that are significantly downregulated in PROTAC-treated samples compared to the control.

### **In Vitro Ubiquitination Assay**

This assay confirms the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.

- a. Reaction Setup:
- In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the CRBN-DDB1 E3 ligase complex, ubiquitin, ATP, and the purified target protein.
- Add the PROTAC or vehicle control.
- b. Incubation:
- Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).



#### c. Analysis:

- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the target protein or ubiquitin to detect higher molecular weight ubiquitinated species.

## Signaling Pathways and Experimental Workflows PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC synthesized from **Thalidomide-5-PEG3-NH2 hydrochloride** involves hijacking the ubiquitin-proteasome pathway.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. ["Thalidomide-5-PEG3-NH2 hydrochloride" CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542846#thalidomide-5-peg3-nh2-hydrochloridecas-number-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com